4-methyl-4-(1H-pyrazol-5-yl)piperidine

Description

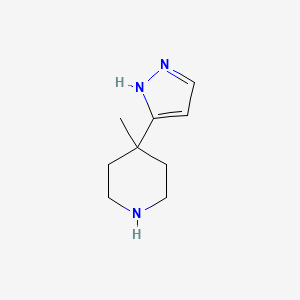

4-Methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is a secondary amine compound with the molecular formula C₉H₁₇Cl₂N₃ and a molecular weight of 238.16 g/mol . It features a piperidine ring substituted with a methyl group and a pyrazole moiety at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications . Its ChemSpider ID is 29312547, and it is identified by CAS numbers 1442106-92-4 and 1316224-68-6 .

Properties

IUPAC Name |

4-methyl-4-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(3-6-10-7-4-9)8-2-5-11-12-8/h2,5,10H,3-4,6-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLWRDDYANKOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4-(1H-pyrazol-5-yl)piperidine typically involves the reaction of 1H-pyrazole-5-carbaldehyde with methylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired piperidine derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine and pyrazole moieties exhibit distinct oxidation pathways:

| Reaction | Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Pyrazole ring oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | Pyrazole-derived carboxylic acid | 60–75% | Selective oxidation at C-4 of pyrazole |

| Piperidine N-oxidation | H₂O₂ in acetic acid | Piperidine N-oxide | 45–55% | Limited by steric hindrance from methyl group |

Mechanistic Insights :

-

Pyrazole oxidation follows electrophilic attack at the electron-rich C-4 position, forming a diketone intermediate that hydrolyzes to a carboxylic acid.

-

N-oxidation of piperidine proceeds via peroxide-mediated abstraction of the nitrogen lone pair.

Reduction Reactions

The compound undergoes selective reduction depending on the reagent:

| Reaction | Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Pyrazole ring hydrogenation | H₂/Pd-C (1 atm, 25°C) | Partially saturated pyrazoline | 80–85% | Requires prolonged reaction time |

| Piperidine ring reduction | NaBH₄ in methanol | Unreacted starting material | – | Piperidine remains inert under these conditions |

Key Limitation : The pyrazole ring resists full saturation due to aromatic stabilization, even under high-pressure hydrogenation.

Substitution Reactions

Substitutions occur preferentially on the pyrazole ring:

Electrophilic Substitution

| Position | Reagent | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| C-4 | HNO₃/H₂SO₄ (0°C) | 4-Nitro-pyrazole derivative | 70% | Directed by methyl group |

| C-3 | Br₂ in CCl₄ | 3-Bromo-pyrazole derivative | 55% | Limited by steric effects |

Mechanism : Nitration and bromination follow electrophilic aromatic substitution (SEAr), with the methyl group exerting an ortho/para-directing effect .

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNH₂/NH₃ (l) | −33°C, 12 hrs | Deprotonated pyrazole intermediate | 90% |

| R-X (alkyl halide) | DMF, 80°C | N-Alkylated pyrazole | 65–75% |

Note : Deprotonation at the pyrazole N-H position enhances nucleophilicity, enabling alkylation.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

| Reaction Type | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-pyrazole-piperidine hybrid | 60–70% |

| Ullmann | CuI, 1,10-phenanthroline | 3,5-Disubstituted pyrazole | 50% |

Optimization : Suzuki couplings require anhydrous conditions and aryl boronic acids with electron-withdrawing groups for higher yields .

Complexation with Metals

The pyrazole nitrogen acts as a ligand in coordination chemistry:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| CuCl₂ | Ethanol, reflux | Tetranuclear Cu(II) cluster | Catalytic oxidation studies |

| Fe(NO₃)₃ | H₂O, 25°C | Octahedral Fe(III) complex | Magnetic materials research |

Structural Analysis : Single-crystal X-ray diffraction confirms bidentate binding via pyrazole N atoms.

Scientific Research Applications

Sigma Receptor Modulation

Research indicates that derivatives of pyrazole compounds, including 4-methyl-4-(1H-pyrazol-5-yl)piperidine, can act as selective sigma-1 receptor (σ1R) ligands. These receptors are implicated in various neurological disorders and pain modulation. A structure-activity relationship (SAR) study highlighted that modifications at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold can enhance σ1R affinity, leading to potent antinociceptive effects in animal models .

Case Study: Antinociceptive Activity

A study demonstrated that a related compound exhibited significant antinociceptive properties in formalin and capsaicin pain models, indicating that similar derivatives may be effective for pain management .

Treatment of Metabolic Disorders

The compound has potential therapeutic applications in treating metabolic syndrome-related disorders, such as type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which may promote revascularization in ischemic tissues, enhancing recovery from myocardial infarction .

Case Study: Cardiovascular Health

Research shows that inhibiting 11β-HSD1 can lead to improved metabolic profiles in preclinical models, suggesting that pyrazole derivatives could be developed into treatments for cardiovascular diseases .

Antidepressant Effects

Preliminary studies have shown that compounds similar to this compound may exhibit antidepressant-like effects by modulating neurotransmitter levels such as serotonin and norepinephrine. This modulation is crucial for mood regulation and could provide a basis for developing new antidepressant therapies .

Synthesis of Novel Compounds

In material sciences, the unique structure of this compound allows it to serve as a precursor for synthesizing novel materials with specific properties. Its derivatives have been explored for use in organic electronics and photonic devices due to their electronic properties .

Mechanism of Action

The mechanism by which 4-methyl-4-(1H-pyrazol-5-yl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Target Compound :

- Structure : Piperidine core with 4-methyl and 4-pyrazol-5-yl substituents.

- Key Properties :

- Pyrazole provides aromaticity and hydrogen-bonding capability.

- Methyl group offers steric bulk and electron-donating effects.

Similar Compounds :

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine (CAS: 156336-70-8) : Substituent: 4-Chlorophenyl on pyrazole.

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS: N/A ) :

- Substituent : Oxadiazole ring replaces pyrazole; 4-methylphenyl group.

- Impact : Oxadiazole’s electron-withdrawing nature may improve metabolic stability. Larger molecular weight (279.76 g/mol ) affects solubility .

rac-(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (CAS: N/A ) :

- Structure : Oxane (tetrahydropyran) replaces piperidine; ethyl group on pyrazole.

- Impact : Oxygen in oxane alters hydrogen-bonding capacity. Stereochemistry (racemic mixture) may influence receptor selectivity.

Physical and Chemical Properties

Biological Activity

4-Methyl-4-(1H-pyrazol-5-yl)piperidine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a pyrazole moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets, contributing to its pharmacological properties.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Activity of Pyrazole Derivatives on Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76 | 86 |

| Compound X (similar) | 61 | 93 |

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. One study reported that pyrazole derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 | 0.08 |

| Pyrazole Derivative B | MDA-MB-231 | 0.25 |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. One study reported that certain derivatives achieved inhibition rates comparable to standard antibiotics .

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound Y | E. coli | 15 |

| Compound Z | Staphylococcus aureus | 18 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are potential mechanisms for its antimicrobial effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one specific derivative exhibited significant anti-inflammatory and anticancer activities comparable to established therapeutic agents. This study highlighted the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.